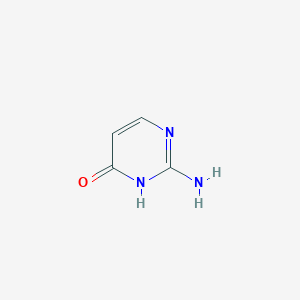

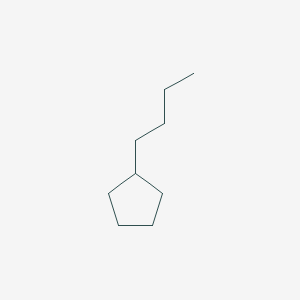

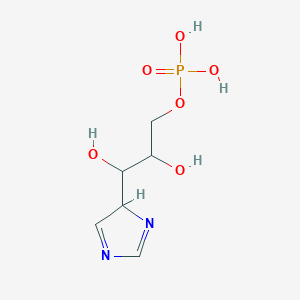

![molecular formula C14H12ClNO4S B043902 2-[4-氯(苯磺酰)苯胺基]乙酸 CAS No. 117309-41-8](/img/structure/B43902.png)

2-[4-氯(苯磺酰)苯胺基]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid involves nucleophilic aromatic substitution reactions, followed by hydrogenation and subsequent oxidation steps. For instance, 2,6-bis[aryl(alkyl)sulfonyl]anilines, which share structural features with the target compound, are synthesized through these methods. The synthesis can also include electrochemical oxidation processes in the presence of arylsulfinic acids, leading to diaryl sulfone and N-phenylbenzenesulfonamide derivatives under specific conditions (Mohamadighader et al., 2020).

Molecular Structure Analysis

The molecular structure of similar compounds demonstrates well-defined intramolecular hydrogen bonds. These bonds serve to immobilize rotatable groups, leading to fluorescence enhancement and improved photostability. Absorption and fluorescence spectra of these molecules can show redshifts, indicating a push-pull effect with an extended π-conjugated system. This structural arrangement facilitates charge transfer from the central unit to the side groups through sulfonyl bridges (Beppu et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid derivatives can include interactions with nucleophiles, leading to various sulfone and sulfonamide derivatives. For instance, electrochemical studies have demonstrated that chloronium intermediates react with benzenesulfinic acid to produce these derivatives. Computational studies support these findings, showing the possible products through calculations of natural charge and thermodynamic stability (Mohamadighader et al., 2020).

Physical Properties Analysis

The physical properties, such as fluorescence emissions and photostability, of compounds structurally related to 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid, are significantly influenced by their molecular structure. The intramolecular hydrogen bonds and the extended π-conjugated system contribute to these properties. The presence of sulfonyl groups also affects the compound's solubility and environmental sensitivity, leading to potential applications as fluorescence probes (Beppu et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are dictated by the sulfonyl and anilino groups. These groups facilitate various reactions, including sulfonation and the formation of sulfonamide derivatives. The reactivity towards different nucleophiles and the potential for further functionalization make these compounds versatile intermediates in organic synthesis. The electrochemical properties, such as oxidation potentials, are also crucial for understanding the compound's behavior in different chemical environments (Mohamadighader et al., 2020).

科学研究应用

合成与化学反应性:

- 该化合物已被用于合成新型有机化合物,如 2,2-二取代的 1,2-二氢-4-苯基喹啉,展示了其在有机合成中的用途 (Walter, 1994)。

- 它在羧酸的活化中起作用,有助于形成酸酐和酰胺,这在有机化学领域很重要 (Pasquato, Santoni, & Modena, 2001)。

在生物活性化合物合成中的应用:

- 已经研究了相关酸酐对氮亲核试剂的反应性,导致合成具有潜在抗菌活性的化合物 (Ammar et al., 2011)。

- 它参与各种苯并噻嗪及其砜的合成,这些化合物可能具有显着的生物活性 (Thomas, Gupta, & Gupta, 2003)。

催化与环境应用:

- 该化合物一直是研究重点,重点是通过降解水溶液中的除草剂来保护环境 (Mehralipour & Kermani, 2021)。

- 它还被用于研究相关化合物的电化学氧化,表明其在环境修复中的潜在应用 (Mohamadighader et al., 2020)。

其他应用:

- 其衍生物已被合成用于各种研究,例如为有机半导体发光器件的潜在用途创造庞大的空间位阻中间体 (Zhao et al., 2016)。

- 它已被用于合成具有潜在杀软体动物和杀真菌活性的杀生物剂 (Asaad, Grant, & Latif, 1988)。

安全和危害

未来方向

属性

IUPAC Name |

2-[N-(benzenesulfonyl)-4-chloroanilino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO4S/c15-11-6-8-12(9-7-11)16(10-14(17)18)21(19,20)13-4-2-1-3-5-13/h1-9H,10H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DINSNNGAGBNQJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327022 |

Source

|

| Record name | N-(Benzenesulfonyl)-N-(4-chlorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-Chloro(phenylsulfonyl)anilino]acetic acid | |

CAS RN |

117309-41-8 |

Source

|

| Record name | N-(Benzenesulfonyl)-N-(4-chlorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

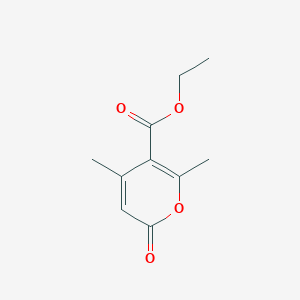

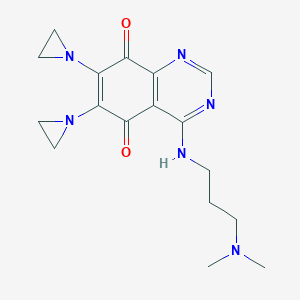

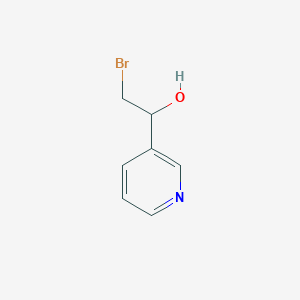

![9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B43819.png)

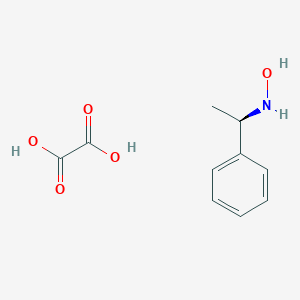

![(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B43831.png)